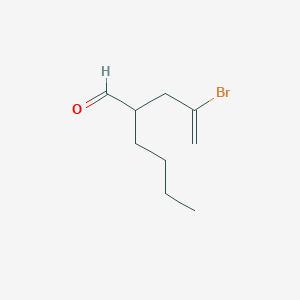![molecular formula C18H17ClF3NO B14561357 4-Benzyl-2-[4-chloro-3-(trifluoromethyl)phenyl]morpholine CAS No. 62243-75-8](/img/structure/B14561357.png)
4-Benzyl-2-[4-chloro-3-(trifluoromethyl)phenyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-2-[4-chloro-3-(trifluoromethyl)phenyl]morpholine is a complex organic compound that features a morpholine ring substituted with a benzyl group and a phenyl ring bearing chloro and trifluoromethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-2-[4-chloro-3-(trifluoromethyl)phenyl]morpholine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenating agent, such as thionyl chloride, to form 2-chloroethylamine. This intermediate is then cyclized to form morpholine.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction. Benzyl chloride reacts with morpholine in the presence of a base, such as sodium hydroxide, to yield 4-benzylmorpholine.
Substitution on the Phenyl Ring: The phenyl ring with chloro and trifluoromethyl substituents can be synthesized separately. A Friedel-Crafts acylation reaction can be used to introduce the chloro group, followed by a trifluoromethylation reaction using a reagent like trifluoromethyl iodide.
Coupling of the Phenyl and Morpholine Rings: The final step involves coupling the substituted phenyl ring with the benzylated morpholine. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boron reagents and palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-2-[4-chloro-3-(trifluoromethyl)phenyl]morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro or trifluoromethyl groups, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
4-Benzyl-2-[4-chloro-3-(trifluoromethyl)phenyl]morpholine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biochemical pathways and molecular interactions.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-Benzyl-2-[4-chloro-3-(trifluoromethyl)phenyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and trifluoromethyl groups can enhance binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets by acting as an agonist or antagonist, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Benzyl-2-[4-chloro-3-(trifluoromethyl)phenyl]piperidine: Similar structure but with a piperidine ring instead of a morpholine ring.
4-Benzyl-2-[4-chloro-3-(trifluoromethyl)phenyl]pyrrolidine: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
4-Benzyl-2-[4-chloro-3-(trifluoromethyl)phenyl]tetrahydrofuran: Similar structure but with a tetrahydrofuran ring instead of a morpholine ring.
Uniqueness
4-Benzyl-2-[4-chloro-3-(trifluoromethyl)phenyl]morpholine is unique due to the presence of the morpholine ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various applications.
Properties
CAS No. |
62243-75-8 |
|---|---|
Molecular Formula |
C18H17ClF3NO |
Molecular Weight |
355.8 g/mol |
IUPAC Name |
4-benzyl-2-[4-chloro-3-(trifluoromethyl)phenyl]morpholine |
InChI |
InChI=1S/C18H17ClF3NO/c19-16-7-6-14(10-15(16)18(20,21)22)17-12-23(8-9-24-17)11-13-4-2-1-3-5-13/h1-7,10,17H,8-9,11-12H2 |
InChI Key |
XJFNEHQNSZWJTN-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)C3=CC(=C(C=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


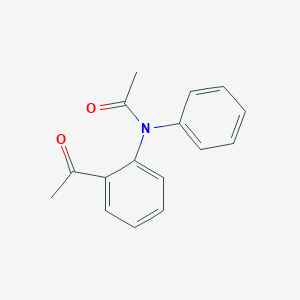
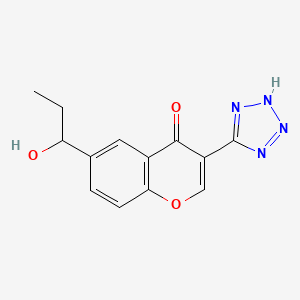
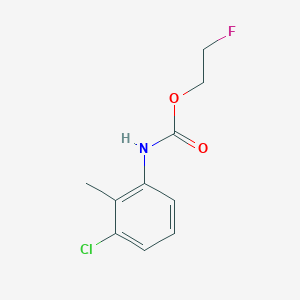
![4-{2-[(4-Methylphenyl)sulfanyl]ethyl}pyridine](/img/structure/B14561290.png)
![N-[4-(1-Phenyl-1H-pyrazol-5-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14561295.png)
![Hexyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14561297.png)
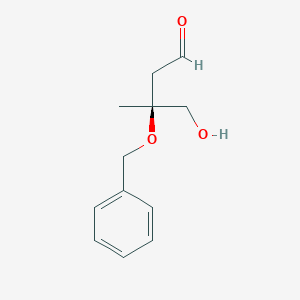
![3-(2,4-Dichlorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B14561309.png)
![3-[(4-Methoxyphenyl)sulfanyl]propan-1-ol](/img/structure/B14561318.png)
![5-[(4-Cyano-2-methoxy-2-methylpentyl)diazenyl]-4-methoxy-2,4-dimethylpentanenitrile](/img/structure/B14561324.png)
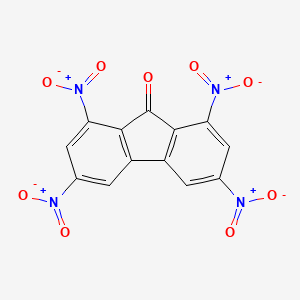
![6-Thiabicyclo[3.2.1]octane, 5-methyl-](/img/structure/B14561329.png)
